Salvianolic Acid F

Description

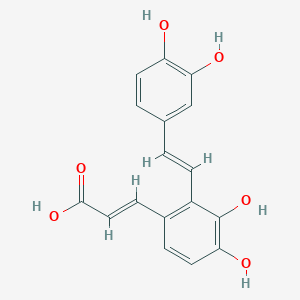

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c18-13-6-2-10(9-15(13)20)1-5-12-11(4-8-16(21)22)3-7-14(19)17(12)23/h1-9,18-20,23H,(H,21,22)/b5-1+,8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULWRMOKQNWQBD-LZSLGQGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=C(C=CC(=C2O)O)C=CC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=C(C=CC(=C2O)O)/C=C/C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347060 | |

| Record name | (2E)-3-{2-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-3,4-dihydroxyphenyl}acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158732-59-3 | |

| Record name | (2E)-3-{2-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-3,4-dihydroxyphenyl}acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vitro and In Vivo Efficacy of Salvianolic Acid F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid F (SalF) is a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine. Emerging research has highlighted its potential as a targeted anti-cancer agent, particularly for tumors harboring KRAS mutations. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, focusing on its mechanism of action, experimental methodologies, and quantitative outcomes in cancer models. Special attention is given to its role as a KRAS G12D inhibitor and its modulation of the PI3K/AKT signaling pathway.

In Vitro Studies

This compound has demonstrated significant anti-tumor effects in various cancer cell lines, primarily through the inhibition of cell proliferation, migration, and the induction of apoptosis.

Quantitative Data Summary

| Cell Line | Assay | Concentration/Dose | Results | Reference |

| OE-KRAS A549 (Lung Cancer) | Cell Proliferation | Not Specified | Significant inhibition of proliferation | [1] |

| OE-KRAS A549 (Lung Cancer) | Cell Migration | Not Specified | Inhibition of cell migration | [1] |

| OE-KRAS A549 (Lung Cancer) | Apoptosis | Not Specified | Promotes apoptosis | [1] |

| H1299 (Lung Cancer) | Cell Proliferation, Migration, Invasion | Not Specified | Significant inhibition of proliferation, motility, and invasiveness. Effects enhanced with ultrasound. | [2] |

| PC9 (Lung Cancer) | Cell Proliferation, Migration, Invasion | Not Specified | Significant inhibition of proliferation, motility, and invasiveness. Effects enhanced with ultrasound. | [2] |

Key In Vitro Experimental Protocols

Cell Culture: Human non-small cell lung cancer cell lines such as A549 (with overexpressed KRAS), H1299, and PC9 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated.

Wound Healing Assay for Cell Migration:

-

Grow cells to confluence in a 6-well plate.

-

Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells and replace with fresh medium containing this compound.

-

Capture images of the scratch at 0 and 24 hours.

-

Measure the wound closure area to quantify cell migration.

Transwell Invasion Assay:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cells in the upper chamber in a serum-free medium.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Add this compound to the upper chamber.

-

After 24 hours, remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells under a microscope.

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Treat cells with this compound for 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis:

-

Lyse treated cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., KRAS, p-PI3K, p-AKT, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.

In Vivo Studies

In vivo studies in animal models have corroborated the anti-tumor effects of this compound observed in vitro, demonstrating its potential for clinical application.

Quantitative Data Summary

| Animal Model | Treatment Protocol | Tumor Type | Key Findings | Reference |

| Subcutaneous Transplant Tumor Model (OE-KRAS A549 cells) | Not Specified | Lung Cancer | Suppression of lung cancer cell growth | [1] |

| KrasG12D Mice | Not Specified | Lung Tumor | Significant reduction in the number and size of lung tumors | [1] |

Key In Vivo Experimental Protocols

Subcutaneous Xenograft Mouse Model:

-

Subcutaneously inject 5x10⁶ A549 cells (with KRAS overexpression) into the flank of nude mice.

-

When tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer this compound (intraperitoneally or orally) at specified doses and schedules.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

KrasG12D Spontaneous Tumor Model:

-

Utilize genetically engineered mice that spontaneously develop lung tumors due to KrasG12D mutation.

-

Initiate treatment with this compound at a predetermined age or upon tumor detection.

-

Monitor tumor progression using imaging techniques (e.g., micro-CT).

-

At the study endpoint, harvest the lungs to count and measure the tumor nodules.

-

Analyze lung tissues for histopathology and protein expression.

Mechanism of Action: Targeting the KRAS-PI3K-AKT Signaling Pathway

This compound exerts its anti-cancer effects by directly targeting the KRAS protein, particularly the G12D mutant, and subsequently inhibiting the downstream PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits KRAS G12D, leading to the suppression of the PI3K/AKT signaling pathway and promoting apoptosis.

Caption: A generalized workflow for the in vitro and in vivo evaluation of this compound's anti-cancer properties.

Conclusion and Future Perspectives

This compound has emerged as a promising natural compound with potent anti-cancer properties, particularly against KRAS-driven lung cancers. Its ability to inhibit KRAS G12D and the downstream PI3K/AKT pathway provides a strong rationale for its further development as a therapeutic agent. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, optimizing its delivery through novel formulations to enhance bioavailability, and exploring its efficacy in combination with other standard-of-care chemotherapies or immunotherapies. Clinical trials are warranted to translate these preclinical findings into tangible benefits for cancer patients.

References

- 1. This compound suppresses KRAS-dependent lung cancer cell growth through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasound-Enhanced Delivery of this compound Targets CXCL5 to Suppress Lung Cancer Progression: Insights from In Vitro PC9 and H1299 Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Salvianolic Acid F: A Technical Guide to its Discovery and Isolation from Danshen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshen, the dried root of Salvia miltiorrhiza Bunge, is a cornerstone of traditional Chinese medicine, revered for its therapeutic effects on cardiovascular and cerebrovascular diseases. Its rich chemical profile boasts a variety of bioactive compounds, among which the salvianolic acids, a group of water-soluble phenolic acids, are of significant interest. While Salvianolic Acid B has been extensively studied, other congeners like Salvianolic Acid F (SalF) are emerging as potent therapeutic agents. This technical guide provides an in-depth overview of the discovery and isolation of this compound, offering detailed methodologies, data presentation, and visualization of key processes to aid researchers in its further exploration and development.

This compound, with the molecular formula C₁₇H₁₄O₆ and a molecular weight of 314.29 g/mol , is a caffeic acid derivative that has demonstrated significant biological activities.[1] Notably, recent studies have highlighted its role in suppressing the growth of cancer cells by inhibiting the PI3K/AKT signaling pathway, a critical pathway in cell proliferation and survival.[2][3] This discovery has opened new avenues for the development of targeted cancer therapies.

This guide will navigate through the intricate process of isolating this promising compound from its natural source, providing a foundation for its scientific and clinical advancement.

Experimental Protocols: Isolating this compound from Danshen

The isolation of this compound from Salvia miltiorrhiza is a multi-step process involving extraction, purification, and characterization. While a definitive, standardized protocol for this compound is not widely published, the following methodology is a comprehensive representation based on established protocols for similar salvianolic acids, such as Salvianolic Acid A and B.[4][5]

Extraction of Total Salvianolic Acids

The initial step involves the extraction of the total phenolic acid content from the dried roots of Danshen.

-

Sample Preparation: Dried roots of Salvia miltiorrhiza are pulverized into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered Danshen is typically extracted with an aqueous ethanol solution (e.g., 70% ethanol) or hot water. Enzymatic extraction using cellulase has also been explored to improve extraction efficiency.[6] The mixture is refluxed or sonicated for a specified period (e.g., 2 hours) to ensure maximum dissolution of the phenolic acids. This process is often repeated multiple times to enhance the yield.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract rich in salvianolic acids.

Purification of this compound

The crude extract contains a complex mixture of compounds, necessitating a multi-step purification process to isolate this compound.

-

Macroporous Resin Chromatography: The crude extract is first subjected to column chromatography using a macroporous adsorption resin (e.g., HP20).[7] This step serves to separate the salvianolic acids from sugars and other polar compounds. The column is typically washed with water, and the phenolic acids are then eluted with a gradient of ethanol-water.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The enriched salvianolic acid fraction is further purified by preparative HPLC.[8] This high-resolution technique allows for the separation of individual salvianolic acids based on their polarity.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution system is employed, typically consisting of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient is optimized to achieve baseline separation of this compound from other closely related compounds.

-

Detection: The elution profile is monitored using a UV detector, typically at a wavelength of 286 nm.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Characterization of this compound

The purity and identity of the isolated this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): The purity of the collected fractions is assessed by analytical HPLC using a C18 column and a similar mobile phase system as in the preparative step. A pure sample should exhibit a single, sharp peak.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound. Electrospray ionization (ESI) in negative ion mode is typically used for salvianolic acids. The deprotonated molecule [M-H]⁻ of this compound is observed at m/z 313.[1] Further fragmentation in MS/MS analysis can provide structural information.

Data Presentation: Quantitative Analysis

The yield and purity of this compound can vary significantly depending on the source of the plant material, the extraction method, and the purification process. The following table provides a representative summary of the expected quantitative data, compiled from analogous data for other salvianolic acids.

| Parameter | Method | Typical Value | Reference |

| Extraction Yield (Total Salvianolic Acids) | 70% Ethanol Reflux | 5-10% of dried root weight | [9] |

| Purity after Macroporous Resin | HPLC | 40-60% | [10] |

| Final Purity after Prep-HPLC | HPLC | >95% | [11] |

| Molecular Weight (Exact Mass) | High-Resolution MS | 314.0790 g/mol | [1] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Danshen.

Signaling Pathway

This compound has been shown to exert its anticancer effects by inhibiting the PI3K/AKT signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the proposed mechanism of action of this compound.

Conclusion

The discovery and isolation of this compound from Danshen represent a significant step forward in the exploration of novel therapeutic agents from natural sources. While challenges remain in optimizing its extraction and purification to achieve higher yields, the methodologies outlined in this guide provide a solid framework for researchers. The elucidation of its mechanism of action, particularly its inhibitory effect on the PI3K/AKT signaling pathway, underscores its potential as a lead compound in drug development, especially in the field of oncology. Further research into its pharmacological properties and clinical efficacy is warranted to fully realize the therapeutic promise of this remarkable molecule.

References

- 1. This compound | C17H14O6 | CID 10903113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound suppresses KRAS-dependent lung cancer cell growth through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preliminary exploration of the potential role of this compound in regulating ovarian cancer cell proliferation, migration, invasion, and apoptosis and its association with the EP300/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of salvianolic acid A, a minor phenolic carboxylic acid of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globethesis.com [globethesis.com]

- 7. [Absorption and isolation of macroporous resin for five salvianolic acids from Salviae mitiorrhizae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and Certification of a New Salvianolic Acid A Reference Material for Food and Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of Salvianolic Acid B in Roots of Salvia miltiorrhiza (Danshen) During the Post-Harvest Drying Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Toxicology and Safety Profile of Salvianolic Acid F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive toxicological data for Salvianolic Acid F (SalF) is not currently available in the public domain. This guide summarizes the extensive safety and toxicology data available for the structurally related and more abundant compounds, Salvianolic Acid A (SAA) and Salvianolic Acid B (SAB), which may serve as a preliminary reference. However, this information should be interpreted with caution as it is not directly transferable to this compound. Further dedicated toxicological studies on this compound are imperative to establish its safety profile.

Introduction

Salvianolic acids are a group of water-soluble phenolic compounds isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). Among them, Salvianolic Acid A (SAA) and Salvianolic Acid B (SAB) are the most abundant and have been extensively studied for their therapeutic properties, including cardiovascular protection and anti-inflammatory effects.[1][2] this compound (SalF) is another member of this family that has demonstrated potential in cancer therapy, specifically in suppressing KRAS-dependent lung cancer cell growth.[3] Despite its therapeutic potential, a comprehensive understanding of its toxicology and safety is crucial for further drug development. This technical guide aims to provide an in-depth overview of the available toxicological data for closely related salvianolic acids to inform preliminary safety assessments of this compound.

Non-Clinical Toxicology of Salvianolic Acids A and B

Extensive non-clinical safety evaluations have been conducted on Salvianolic Acid A and B, providing a basis for understanding the potential toxicological profile of this class of compounds.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance after a single high-dose administration.

Table 1: Acute Toxicity of Salvianolic Acid A (SAA)

| Species | Route of Administration | Parameter | Value | Reference |

| Mice | Intravenous | LD50 | 1161.2 mg/kg | [4][5] |

| Dogs | Intravenous | MLD | 682 mg/kg | [4][5] |

| Dogs | Intravenous | MNLD | 455 mg/kg | [4][5] |

LD50: Median lethal dose; MLD: Minimum lethal dose; MNLD: Maximum non-lethal dose.

Experimental Protocol: Acute Toxicity Study in Mice (for SAA) [4][6]

-

Test System: BALB/c mice (equal numbers of males and females).

-

Vehicle: 5% glucose solution.

-

Administration: Single intravenous injection.

-

Dose Levels: Graded doses ranging from 800 mg/kg to 1600 mg/kg.

-

Observation Period: 14 days.

-

Parameters Observed: Mortality, clinical signs of toxicity (e.g., changes in motor activity, convulsions), and body weight changes.

-

Data Analysis: The LD50 was calculated using a recognized statistical method.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the adverse effects of repeated dosing over a period of several weeks.

Table 2: 4-Week Intravenous Sub-chronic Toxicity of Salvianolic Acid A (SAA) in Dogs

| Parameter | Findings | Reference |

| NOAEL | 20 mg/kg/day | [4][5] |

| Target Organs | Liver, Kidneys, Thymus | [4][5] |

| Histopathological Findings | Focal necrosis in the liver and renal tubular epithelial cells at 80 and 300 mg/kg. | [4][5] |

| Clinical Chemistry | Abnormal changes in biochemical parameters at 80 and 300 mg/kg. | [4][5] |

| Organ Weights | Decrease in relative thymus weight at 80 and 300 mg/kg. | [4][5] |

NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocol: 4-Week Sub-chronic Toxicity Study in Dogs (for SAA) [4]

-

Test System: Beagle dogs (equal numbers of males and females).

-

Vehicle: 5% glucose solution.

-

Administration: Daily intravenous infusion for 4 weeks.

-

Dose Levels: 20, 80, and 300 mg/kg/day.

-

Observation Period: 4 weeks of treatment followed by a recovery period.

-

Parameters Observed: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

Table 3: Genotoxicity of Salvianolic Acid A (SAA)

| Assay | Test System | Doses Tested | Result | Reference |

| Ames Test | Salmonella typhimurium strains | 1 - 5000 µ g/plate | Non-mutagenic | [4] |

| Mouse Micronucleus Test | Bone marrow of mice | Up to 300 mg/kg | Non-clastogenic | [4] |

Experimental Protocol: Ames Test (for SAA) [4]

-

Test System: Salmonella typhimurium strains TA97, TA98, TA100, TA102, and TA1535, with and without metabolic activation (S9 mix).

-

Method: Plate incorporation method.

-

Dose Levels: 1, 10, 100, 1000, and 5000 µ g/plate .

-

Positive Controls: Known mutagens for each strain.

-

Endpoint: A significant, dose-dependent increase in the number of revertant colonies.

Experimental Protocol: Mouse Micronucleus Test (for SAA) [4]

-

Test System: BALB/c mice.

-

Administration: Intravenous injection.

-

Dose Levels: Multiple dose levels, typically up to a maximum tolerated dose.

-

Sample Collection: Bone marrow is collected at specified time points after dosing.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (MNPCEs) in the bone marrow.

Human Safety Data for Salvianolic Acids A and B

Phase 1 clinical trials in healthy volunteers have provided valuable safety and tolerability data for SAA and SAB.

Table 4: Summary of Phase 1 Clinical Trial Findings for SAA and SAB

| Compound | Dose Range | Route of Administration | Key Safety Findings | Reference |

| Salvianolic Acid A (SAA) | Single doses: 10-300 mg; Multiple doses: 60-200 mg | Intravenous | Well-tolerated with a low incidence of non-dose-related, treatment-emergent adverse events (TEAEs). | [7] |

| Salvianolic Acid B (SAB) | Single doses: up to 300 mg; Multiple doses: up to 250 mg for 5 days | Intravenous | Showed excellent safety and tolerability. Reported AEs were mild and included increased ALT, bilirubin, and dizziness. No serious adverse events occurred. | [8][9] |

AE: Adverse Event; ALT: Alanine Aminotransferase.

Metabolism and Potential Signaling Pathways in Toxicology

The metabolism of salvianolic acids primarily occurs in the liver and involves methylation and glucuronidation.[4] The safety profile of these compounds is intrinsically linked to their interaction with various cellular signaling pathways.

Metabolic Pathways

The primary metabolic pathway for Salvianolic Acid A involves methylation catalyzed by catechol-O-methyltransferase (COMT).[4] This results in the formation of several methylated metabolites. It is plausible that this compound undergoes similar metabolic transformations.

Caption: Proposed metabolic pathway for Salvianolic Acid A.

Signaling Pathways and Toxicological Relevance

Several signaling pathways are modulated by salvianolic acids, which can influence their safety profile. Dysregulation of these pathways could potentially lead to adverse effects.

-

Nrf2/HO-1 Pathway: Salvianolic acids are known to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[10][11] While this is generally a protective mechanism, sustained, high-level activation could disrupt cellular redox balance.

-

PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation. While modulation of this pathway is a target for the therapeutic effects of salvianolic acids in cancer, off-target effects could potentially impact normal cell function.[12][13]

-

NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway by salvianolic acids contributes to their anti-inflammatory effects.[5][14] However, excessive suppression could compromise the normal immune response.

Caption: Key signaling pathways modulated by Salvianolic Acids A & B.

Conclusion and Future Directions

While a comprehensive toxicological profile for this compound is currently lacking, the available data for Salvianolic Acids A and B suggest a generally favorable safety profile at therapeutic doses. The primary target organs for toxicity at high doses appear to be the liver and kidneys. Genotoxicity studies for SAA were negative. Human studies with SAA and SAB have demonstrated good tolerability.

For the development of this compound as a therapeutic agent, the following steps are critical:

-

Acute and Sub-chronic Toxicity Studies: To determine the LD50, NOAEL, and identify target organs for toxicity.

-

Genotoxicity Battery: A standard battery of tests (Ames, mouse lymphoma, and in vivo micronucleus) is required to assess mutagenic and clastogenic potential.

-

Safety Pharmacology Studies: To evaluate effects on the cardiovascular, respiratory, and central nervous systems.

-

Reproductive and Developmental Toxicity Studies: To assess any potential effects on fertility and embryonic development.

A thorough investigation into the toxicology and safety of this compound is essential to de-risk its progression through the drug development pipeline and ensure patient safety in future clinical applications. The experimental workflows and signaling pathway information provided in this guide, based on its close structural analogs, can serve as a foundational framework for these necessary investigations.

References

- 1. vitabase.com [vitabase.com]

- 2. vitabase.com [vitabase.com]

- 3. Salvianolic acid B protects against ANIT-induced cholestatic liver injury through regulating bile acid transporters and enzymes, and NF-κB/IκB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of salvianolic acid A and antioxidant activities of its methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-clinical safety evaluation of salvianolic acid A: acute, 4-week intravenous toxicities and genotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Frontiers | Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]

- 9. Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salvianolic acid B exerts a protective effect in acute liver injury by regulating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salvianolic Acid A Attenuates Lipopolysaccharide-Induced Acute Lung Injury by Activating AMPK/SIRT1/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Salvianolic Acid B Attenuates Liver Fibrosis via Suppression of Glycolysis-Dependent m1 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Salvianolic Acid F: Natural Sources, Abundance, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid F, a member of the water-soluble phenolic acid compounds derived from the genus Salvia, is gaining attention within the scientific community for its potential therapeutic properties. As research into the diverse pharmacological activities of salvianolic acids intensifies, a comprehensive understanding of the natural sources, abundance, and biological context of individual congeners like this compound is crucial for advancing drug discovery and development efforts. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its natural distribution, quantitative abundance, and the biological pathways it is presumed to influence.

Natural Sources and Abundance of this compound

This compound has been identified in several species of the Salvia genus, a prominent member of the Lamiaceae family. The primary natural sources identified to date include various species of sage.

Quantitative analysis has revealed varying concentrations of this compound across different Salvia species and even between different populations of the same species, suggesting that environmental and genetic factors may influence its expression. The table below summarizes the available quantitative data on the abundance of this compound in various Salvia species.

| Plant Species | Plant Part | Abundance (mg/g Dry Weight) | Reference |

| Salvia fruticosa (Greek Sage) | Aerial Parts | 0.19–0.67 | [1] |

| Salvia officinalis (Common Sage) | Not Specified | 6.27 (as "salvianolic acid")* | |

| Salvia sclarea (Clary Sage) | Aerial Parts | Present (quantification not specified) |

*Note: The study did not definitively identify this compound as this compound. The term "cirsimaritin or this compound" was also used in some contexts, indicating a need for further clarification in some analytical studies[1].

Experimental Protocols

The extraction and quantification of this compound are critical for its study and potential application. The following protocols are based on methodologies reported for the analysis of salvianolic acids in plant materials.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of phenolic compounds, including this compound, from Salvia species.

-

Sample Preparation: Air-dry the plant material (e.g., aerial parts) at room temperature and grind it into a fine powder.

-

Solvent Extraction:

-

Weigh a precise amount of the powdered plant material (e.g., 0.5 g).

-

Add a defined volume of extraction solvent. A mixture of methanol and water (e.g., 80:20 v/v) is commonly used.

-

Employ an extraction technique such as ultrasonication (e.g., for 40 minutes) or maceration to facilitate the release of phenolic compounds.

-

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for a sufficient time (e.g., 5-15 minutes) to pellet the solid plant material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable for this analysis.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The gradient program should be optimized to achieve good separation of this compound from other compounds in the extract.

-

Detection: The DAD should be set to monitor the absorbance at the maximum wavelength for this compound, which is typically around 288 nm[2].

-

Quantification: A calibration curve is constructed by injecting known concentrations of a pure this compound standard. The concentration of this compound in the plant extracts is then determined by comparing the peak area of the analyte with the calibration curve.

The following diagram illustrates a general workflow for the extraction and quantification of this compound.

Biological Context: Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of salvianolic acids, including this compound, occurs through the phenylpropanoid pathway. This complex metabolic route in plants is responsible for the synthesis of a wide variety of phenolic compounds from the amino acid phenylalanine.

While the precise enzymatic steps leading to this compound have not been fully elucidated, the general pathway involves the formation of key precursors such as caffeic acid and rosmarinic acid. It has been suggested that Salvianolic Acid A is a product of the synthesis between this compound and danshensu (3-(3,4-dihydroxyphenyl)lactic acid), which places this compound as a key intermediate in the biosynthesis of other complex salvianolic acids[3].

The following diagram provides a simplified overview of the proposed biosynthetic origin of this compound.

Pharmacological Signaling Pathways

Direct research on the specific signaling pathways modulated by this compound is limited. However, based on the well-documented activities of other salvianolic acids, particularly Salvianolic Acid A and B, it is plausible that this compound exerts its biological effects through similar mechanisms. These related compounds have been shown to possess potent antioxidant and anti-inflammatory properties, acting on key signaling cascades.

Anticipated Anti-inflammatory and Antioxidant Signaling Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Salvianolic acids A and B have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes[4][5]. It is hypothesized that this compound may also exert anti-inflammatory effects by modulating this pathway.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation. Other salvianolic acids have been found to modulate MAPK pathways (e.g., ERK, JNK, p38), thereby reducing inflammatory responses[4].

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Salvianolic acids A and B are known to activate Nrf2, leading to the upregulation of antioxidant enzymes[6]. This is a likely mechanism through which this compound would exert its antioxidant effects.

The following diagram illustrates the potential interplay of this compound with these key signaling pathways to produce anti-inflammatory and antioxidant effects.

Conclusion and Future Directions

This compound is an emerging bioactive compound with a defined presence in several Salvia species. While current quantitative data is limited, the development of robust analytical methods will enable more comprehensive screening of the plant kingdom for this potentially valuable molecule. Further research is critically needed to fully elucidate the specific biosynthetic pathway of this compound and to confirm its direct interactions with and modulation of key pharmacological signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

- 1. GC-MS and LC-DAD-MS Phytochemical Profiling for Characterization of Three Native Salvia Taxa from Eastern Mediterranean with Antiglycation Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Nondestructive Methodology for Determining Chemical Composition of Salvia miltiorrhiza via Hyperspectral Imaging Analysis and Squeeze-and-Excitation Residual Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways [ijbs.com]

- 5. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 6. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Salvianolic Acid F

Salvianolic acid F, a bioactive component isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant interest within the scientific community. It serves as a crucial intermediate in the synthesis of another potent compound, Salvianolic Acid A.[1] This guide provides a detailed overview of a concise and scalable total synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The total synthesis of this compound can be efficiently achieved in five steps. The overall strategy involves the synthesis of a key benzofuran intermediate followed by several transformations to introduce the necessary functional groups and complete the target molecule.

Detailed Experimental Protocols

The following sections provide a step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Intermediate 2

The initial step involves the reaction of compound 1 with methyl chloroacetate in the presence of potassium carbonate (K2CO3) and acetone. The mixture is refluxed to yield intermediate 2 .

Step 2: Synthesis of Intermediate 3

Intermediate 2 undergoes a reaction with acetic anhydride (Ac2O) and pyridine. This step proceeds at room temperature to produce intermediate 3 .

Step 3: Synthesis of Intermediate 4

A solution of intermediate 3 in dichloromethane (DCM) is treated with boron tribromide (BBr3) at a low temperature (-78 °C), which is then gradually warmed to room temperature. This reaction selectively removes a protecting group to yield intermediate 4 .

Step 4: Synthesis of Intermediate 5

Intermediate 4 is reacted with Danshensu (DSS) methyl ester in the presence of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This esterification reaction forms intermediate 5 .

Step 5: Total Synthesis of this compound (6)

In the final step, intermediate 5 is dissolved in a mixture of methanol (MeOH) and water. Lithium hydroxide (LiOH) is added to the solution to hydrolyze the ester groups, yielding the final product, this compound (6 ).

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| 1 | Compound 1 | Methyl chloroacetate, K2CO3, Acetone | Reflux | Intermediate 2 | 95 |

| 2 | Intermediate 2 | Ac2O, Pyridine | Room Temperature | Intermediate 3 | 98 |

| 3 | Intermediate 3 | BBr3, DCM | -78 °C to Room Temperature | Intermediate 4 | 85 |

| 4 | Intermediate 4 | DSS methyl ester, EDCI, DMAP, DCM | Room Temperature | Intermediate 5 | 92 |

| 5 | Intermediate 5 | LiOH, MeOH, H2O | Room Temperature | This compound (6 ) | 90 |

Visualizing the Synthetic Pathway

The logical flow of the total synthesis of this compound is depicted in the following diagram.

Caption: Total synthesis workflow for this compound.

This guide outlines a high-yield, five-step total synthesis of this compound, providing a clear and reproducible methodology for researchers. The presented pathway offers an efficient route to access this important bioactive molecule for further study and development.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Salvianolic Acid F from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid F is a bioactive phenolic acid found in the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Like other salvianolic acids, it is recognized for its potential therapeutic properties, including antioxidant and anti-cancer activities. Recent research has highlighted its role in suppressing the growth of KRAS-dependent lung cancer cells through the PI3K/AKT signaling pathway, making it a compound of significant interest for drug development.[1]

These application notes provide a comprehensive, generalized protocol for the isolation and purification of this compound from plant extracts, primarily based on established methods for other salvianolic acids due to the limited availability of a specific protocol for this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₆ |

| Molecular Weight | 314.29 g/mol |

| Appearance | White to tan powder |

| Solubility | Soluble in water, methanol, ethanol |

Table 2: Summary of Extraction and Purification Data for Major Salvianolic Acids from Salvia miltiorrhiza

| Compound | Extraction Method | Purification Method | Starting Material | Yield | Purity | Reference |

| Salvianolic Acid A | Hydrolysis of Salvianolic Acid B | Macroporous Resin, ODS Column Chromatography | Crude Extract | 0.5% | 98.0% | [2] |

| Salvianolic Acid B | Ethanol-Water Extraction | High-Speed Counter-Current Chromatography | Crude Extract (500 mg) | 342 mg | 98% | [3] |

| Salvianolic Acid B | Water Extraction | pH-Zone-Refining Counter-Current Chromatography | Crude Extract (1.5 g) | 475 mg | 96.1% | [4] |

Experimental Protocols

This section outlines a generalized multi-step protocol for the isolation and purification of this compound from the dried roots of Salvia miltiorrhiza.

Extraction of Crude Salvianolic Acids

Objective: To extract a crude mixture of salvianolic acids from the plant material.

Materials:

-

Dried roots of Salvia miltiorrhiza, powdered

-

70% Ethanol in deionized water

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the powdered roots of Salvia miltiorrhiza with 70% ethanol at a 1:10 (w/v) ratio.

-

Perform the extraction at room temperature for 24 hours with constant stirring.

-

Filter the mixture through filter paper to separate the extract from the plant debris.

-

Repeat the extraction process on the residue two more times to ensure maximum yield.

-

Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

-

Lyophilize the concentrated extract to obtain a dry powder.

Preliminary Purification by Macroporous Resin Column Chromatography

Objective: To remove highly non-polar and highly polar impurities from the crude extract.

Materials:

-

Crude salvianolic acid extract

-

Macroporous resin (e.g., Amberlite XAD-7)

-

Deionized water

-

Ethanol (various concentrations: 10%, 30%, 50%, 70%, 95%)

-

Glass column

Procedure:

-

Swell and pack the macroporous resin into a glass column according to the manufacturer's instructions.

-

Dissolve the crude extract in a minimal amount of deionized water.

-

Load the dissolved extract onto the pre-equilibrated column.

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the column sequentially with increasing concentrations of ethanol (10%, 30%, 50%, 70%, and 95%).

-

Collect fractions of each elution step. The fractions containing salvianolic acids typically elute in the 30-70% ethanol range.

-

Analyze the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions rich in salvianolic acids.

-

Pool the salvianolic acid-rich fractions and concentrate them using a rotary evaporator.

Fine Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To isolate and purify this compound from the enriched fraction.

Materials:

-

Enriched salvianolic acid fraction

-

Preparative HPLC system with a C18 column

-

Mobile Phase A: 0.1% Formic acid in deionized water

-

Mobile Phase B: Acetonitrile

-

0.22 µm syringe filters

Procedure:

-

Dissolve the enriched salvianolic acid fraction in the initial mobile phase composition.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the sample using a gradient of Mobile Phase B (acetonitrile) in Mobile Phase A (0.1% formic acid). A typical gradient might be from 10% to 50% acetonitrile over 60 minutes. The exact gradient should be optimized based on analytical HPLC results.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Collect the fractions corresponding to the peak of this compound.

-

Combine the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize to obtain pure this compound powder.

-

Confirm the purity of the isolated compound using analytical HPLC and its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound in KRAS-Mutant Lung Cancer

This compound has been shown to suppress the growth of KRAS-dependent lung cancer cells by inhibiting the PI3K/AKT signaling pathway, which ultimately leads to apoptosis.[1]

Caption: this compound inhibits the PI3K/AKT pathway in KRAS-mutant lung cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. HKU Scholars Hub: Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography [hub.hku.hk]

- 3. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and high-throughput purification of salvianolic acid B from Salvia miltiorrhiza Bunge by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Evaluating the Efficacy of Salvianolic Acid F Using Cell-Based Assays

Introduction

Salvianolic Acid F (SalF) is a water-soluble phenolic acid compound derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional medicine.[1] Emerging research highlights SalF as a potent bioactive molecule with significant therapeutic potential, particularly in oncology.[2][3] It has been identified as an inhibitor of KRAS, specifically the KRAS G12D mutation, which is prevalent in various cancers like non-small cell lung cancer (NSCLC).[2][3] The primary mechanism of SalF involves the modulation of critical cellular signaling pathways, leading to the inhibition of cancer cell growth, migration, and the induction of apoptosis.[2][3] This document provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action & Key Signaling Pathways

This compound exerts its anticancer effects primarily by targeting the KRAS protein, which in turn suppresses the downstream PI3K/AKT signaling pathway.[2][3] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting AKT phosphorylation, SalF promotes apoptosis through the upregulation of pro-apoptotic proteins like Bax and cleaved-Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[2][3] Additionally, SalF has been shown to inhibit NF-κB, a key regulator of inflammation, and Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in cell invasion and migration.[2] These multi-target effects make SalF a promising candidate for cancer therapy.

Quantitative Data Summary

The following tables summarize the quantitative efficacy of this compound as determined by various cell-based assays reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Citation |

|---|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 24 | 41.18 | [2] |

| OE-KRAS A549 | Non-Small Cell Lung Cancer | 24 | 36.55 | [2] |

| A549 | Non-Small Cell Lung Cancer | 48 | 35.17 | [2] |

| OE-KRAS A549 | Non-Small Cell Lung Cancer | 48 | 29.33 | [2] |

| OVCAR-3 | Ovarian Cancer | 48 | 28.89 | [2] |

| SK-OV-3 | Ovarian Cancer | 48 | 29.94 |[2] |

Table 2: Anti-Migratory Effects of Salvianolic Acid B (a related compound) Note: Data for this compound was not specified in the search results, but data for the structurally similar Salvianolic Acid B is provided as a reference.

| Cell Line | Concentration (µM) | Time (h) | Migration Inhibition (%) | Citation |

|---|---|---|---|---|

| A375 Melanoma | 12.5 | 12 | 36.38 ± 4.15 | [4] |

| A375 Melanoma | 25 | 12 | 74.01 ± 1.15 | [4] |

| A375 Melanoma | 50 | 12 | 92.66 ± 3.66 | [4] |

| A375 Melanoma | 12.5 | 24 | 45.71 ± 1.94 | [4] |

| A375 Melanoma | 25 | 24 | 58.06 ± 4.97 | [4] |

| A375 Melanoma | 50 | 24 | 93.46 ± 0.99 |[4] |

Experimental Workflow Overview

A typical workflow for assessing the efficacy of a compound like this compound involves sequential cell-based assays, starting from general cytotoxicity and moving towards specific mechanistic studies.

Detailed Experimental Protocols

Cell Viability - MTT Assay Protocol

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.[6]

Materials:

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

-

Cell culture medium (serum-free for incubation step)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of SalF. Include a vehicle control (medium with the same amount of solvent, e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[2]

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

-

Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]

-

Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.[5]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protein Expression - Western Blot Protocol

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., p-AKT, AKT, Caspase-3, Bcl-2).[7][8]

Materials:

-

RIPA buffer for cell lysis[9]

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes[8]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10]

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies[11]

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., digital imager or X-ray film)[10]

Procedure:

-

Sample Preparation: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.[9] Centrifuge to pellet cell debris and collect the supernatant.[9] Determine the protein concentration of each lysate.[9]

-

Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[9] Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.[10]

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

-

Washing: Repeat the washing step as described in step 6.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using a digital imager or film.[10]

-

Analysis: Quantify the band intensity using image analysis software and normalize to a loading control like β-actin or GAPDH.

Gene Expression - RT-qPCR Protocol

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of specific genes. It involves converting RNA to complementary DNA (cDNA) and then amplifying the cDNA using a qPCR machine, with fluorescence used to quantify the amount of amplified product in real-time.[12][13]

Materials:

-

RNA extraction kit (e.g., Trizol or column-based kits)[12]

-

cDNA synthesis kit[14]

-

qPCR master mix (e.g., SYBR Green)[12]

-

Gene-specific primers (forward and reverse)

-

qPCR instrument (real-time thermal cycler)

-

qPCR-compatible plates or tubes

Procedure:

-

RNA Extraction: Treat cells with this compound. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.[14]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384- or 96-well plate.[14] For each sample, mix the cDNA template, forward and reverse primers for the gene of interest (e.g., Bax, Bcl2), and SYBR Green master mix.[15] Run each sample in triplicate.[14] Include a no-template control (NTC).

-

qPCR Run: Place the plate in the qPCR instrument and run a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[13]

-

Data Analysis: The instrument will record the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold. Calculate the relative gene expression using the comparative ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH or ACTB).[13]

Cytokine Quantification - ELISA Protocol

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as proteins, peptides, and hormones. A sandwich ELISA is commonly used to measure cytokine levels (e.g., TNF-α, IL-6) in cell culture supernatants to assess anti-inflammatory effects.[16][17]

Materials:

-

ELISA kit specific for the cytokine of interest (contains pre-coated plates, detection antibody, standards, buffers)

-

Cell culture supernatant from treated and control cells

-

Microplate reader

Procedure:

-

Sample Collection: Culture cells and treat with this compound, with or without an inflammatory stimulus (like LPS). After incubation, collect the cell culture supernatant.[16] Centrifuge to remove any cells or debris.[18]

-

Assay Preparation: Prepare standards and samples according to the ELISA kit protocol.

-

Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.[19] Incubate for 2 hours at room temperature.[19]

-

Washing: Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer.[19]

-

Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.[19]

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add Streptavidin-HRP (SAV-HRP) to each well and incubate for 30 minutes at room temperature.[19]

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes until a color develops.

-

Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in your samples.

References

- 1. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound suppresses KRAS-dependent lung cancer cell growth through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salvianolic Acid B Significantly Suppresses the Migration of Melanoma Cells via Direct Interaction with β-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. cdn.hellobio.com [cdn.hellobio.com]

- 9. bio-rad.com [bio-rad.com]

- 10. azurebiosystems.com [azurebiosystems.com]

- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. stackscientific.nd.edu [stackscientific.nd.edu]

- 13. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]

- 14. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ELISA Protocols | Antibodies.com [antibodies.com]

- 19. assaybiotechnology.com [assaybiotechnology.com]

Formulating Salvianolic Acid F for Intravenous Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Salvianolic Acid F for intravenous (IV) administration. The information is intended to guide researchers and drug development professionals in creating a stable and effective parenteral dosage form of this promising therapeutic agent.

Introduction to this compound

This compound is a polyphenolic compound belonging to the family of salvianolic acids, which are water-soluble components extracted from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1][2] These compounds are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Emerging research has highlighted the potential of this compound in cancer therapy, particularly through its inhibitory effects on critical signaling pathways.[3]

Due to poor oral bioavailability, intravenous administration is the preferred route for delivering salvianolic acids to achieve therapeutic concentrations. This document outlines key considerations and experimental protocols for the successful formulation of this compound for IV use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development. The table below summarizes the known properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₆ | [] |

| Molecular Weight | 314.29 g/mol | [] |

| Appearance | Powder | N/A |

| Solubility | Soluble in DMSO | [] |

| Water Solubility | Generally considered a water-soluble component of Salvia miltiorrhiza, though specific quantitative data is limited. | [1][2] |

| Stability | As a polyphenolic acid, it is susceptible to degradation in solution, particularly at higher pH and temperature. It is more stable in a solid state. | [5][6] |

Formulation Strategies for Intravenous Administration

Given that this compound is a polyphenolic acid with potential solubility and stability challenges in aqueous solutions, several formulation strategies can be employed to develop a suitable intravenous product.

pH Adjustment and Salt Formation

For acidic compounds like this compound, increasing the pH of the formulation can enhance solubility by converting the acid to its more soluble salt form. The formation of a sodium salt of other salvianolic acids has been a successful strategy for their IV formulation.

Use of Co-solvents and Solubilizing Agents

Co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used to increase the solubility of poorly water-soluble drugs. Surfactants and cyclodextrins can also be employed to enhance solubility through micellar solubilization or inclusion complexation, respectively.

Lyophilization

Lyophilization (freeze-drying) can produce a stable, solid form of the drug product that can be reconstituted with a suitable vehicle immediately before administration. This approach is particularly beneficial for compounds that are unstable in aqueous solution.

Liposomal Formulations

Encapsulating this compound within liposomes can improve its stability, prolong its circulation time, and potentially target it to specific tissues. This has been a successful approach for other salvianolic acids like Salvianolic Acid B.[7]

Experimental Protocols

The following are detailed protocols for key experiments in the development of an intravenous formulation of this compound.

Protocol 1: Solubility Determination

Objective: To quantitatively determine the aqueous solubility of this compound at different pH values.

Materials:

-

This compound

-

Phosphate buffer solutions (pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Shaking incubator

-

0.22 µm syringe filters

Method:

-

Prepare saturated solutions of this compound in each phosphate buffer.

-

Add an excess amount of this compound to each buffer solution in separate vials.

-

Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method.

-

Perform the experiment in triplicate for each pH value.

Protocol 2: Formulation with pH Adjustment and Co-solvents

Objective: To develop a stable aqueous formulation of this compound using pH adjustment and a co-solvent.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

Hydrochloric acid (HCl) solution (for pH adjustment)

-

Propylene glycol (PG) or Polyethylene glycol 400 (PEG 400)

-

Water for Injection (WFI)

-

pH meter

Method:

-

Determine the target concentration of this compound for the final formulation.

-

Prepare a series of formulations with varying concentrations of the chosen co-solvent (e.g., 10%, 20%, 30% PG in WFI).

-

For each co-solvent concentration, slowly add this compound while stirring until it is fully dissolved.

-

Adjust the pH of the solution to a target value (e.g., 7.4) using NaOH or HCl.

-

Visually inspect the solutions for any precipitation or turbidity.

-

Store the formulations at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor for physical and chemical stability over time using HPLC.

Protocol 3: Preparation of a Lyophilized Formulation

Objective: To prepare a stable, lyophilized powder of this compound for reconstitution.

Materials:

-

This compound

-

Bulking agent (e.g., mannitol, sucrose)

-

Water for Injection (WFI)

-

Lyophilizer

Method:

-

Dissolve the desired amount of this compound and the bulking agent in WFI.

-

Sterile filter the solution through a 0.22 µm filter.

-

Fill the solution into sterile vials.

-

Partially stopper the vials and load them into the lyophilizer.

-

Execute a validated lyophilization cycle (freezing, primary drying, and secondary drying).

-

Once the cycle is complete, fully stopper the vials under vacuum or nitrogen.

-

Store the lyophilized product at the recommended storage condition and perform stability studies.

-

Evaluate the reconstitution time and the appearance of the reconstituted solution.

Signaling Pathway

This compound has been shown to exert its anticancer effects, at least in part, by inhibiting the PI3K/AKT signaling pathway.[3] This pathway is a critical regulator of cell proliferation, survival, and apoptosis.

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The development of an intravenous formulation of this compound should follow a structured workflow to ensure a systematic and efficient process.

Caption: A typical workflow for developing an intravenous formulation.

Conclusion

The successful formulation of this compound for intravenous administration requires a comprehensive understanding of its physicochemical properties and the application of appropriate formulation strategies. The protocols and information provided in this document serve as a detailed guide for researchers to develop a stable and effective parenteral product. Further investigation into the long-term stability and in vivo performance of the developed formulation will be critical for its translation into clinical use.

References

- 1. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvianolic acids - Wikipedia [en.wikipedia.org]

- 3. This compound suppresses KRAS-dependent lung cancer cell growth through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for Improving the Solubility of Salvianolic Acid F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid F is a bioactive phenolic acid found in the roots of Salvia miltiorrhiza (Danshen), a widely used herb in traditional Chinese medicine. Like many other salvianolic acids, it exhibits potent antioxidant properties. However, its therapeutic potential is often limited by its poor aqueous solubility, which can hinder its bioavailability and clinical efficacy. These application notes provide an overview of established techniques to enhance the solubility of this compound, complete with detailed experimental protocols and expected outcomes. While specific quantitative data for this compound is limited in the current literature, the principles and protocols described herein are based on established methods for improving the solubility of poorly soluble phenolic compounds and other active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A clear understanding of the inherent solubility of this compound is crucial before selecting an enhancement technique.

| Property | Value/Observation | Source |

| Molecular Formula | C₁₇H₁₄O₆ | [] |

| Molecular Weight | 314.29 g/mol | [] |

| Aqueous Solubility | Poorly soluble (exact value not readily available) | General observation for this class of compounds |

| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO) | [][2] |

Techniques for Solubility Enhancement

Several techniques can be employed to improve the solubility of this compound. The choice of method will depend on the desired formulation, scale of production, and required fold-increase in solubility. The following sections detail three common and effective approaches: solid dispersion, cyclodextrin inclusion complexation, and nanosuspension.

Amorphous Solid Dispersion

Principle: This technique involves dispersing the crystalline drug in an amorphous hydrophilic polymer matrix. The drug is molecularly dispersed in the carrier, preventing its crystallization and thereby increasing its dissolution rate and apparent solubility. Amorphous solid dispersions (ASDs) can achieve a supersaturated state in aqueous media, which can significantly enhance oral bioavailability.

Expected Outcome: A significant increase in the dissolution rate and aqueous solubility of this compound. The resulting solid dispersion should be a free-flowing powder suitable for downstream processing into various dosage forms.

Experimental Protocol: Solvent Evaporation Method

This protocol describes the preparation of a this compound solid dispersion using the solvent evaporation technique, a common lab-scale method.

Materials:

-

This compound

-

Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

-

Methanol or Ethanol (analytical grade)

-

Distilled water

-

Rotary evaporator

-

Vacuum oven

-

Mortar and pestle

-

Sieves (e.g., 100 mesh)

Procedure:

-

Preparation of the Drug-Polymer Solution:

-

Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

-

Dissolve both components in a suitable volume of a common solvent (e.g., methanol or a methanol/water mixture) in a round-bottom flask with stirring until a clear solution is obtained.

-

-

Solvent Evaporation:

-

Attach the round-bottom flask to a rotary evaporator.

-

Set the water bath temperature to 40-50°C.

-

Apply vacuum and rotate the flask to evaporate the solvent until a thin film or solid mass is formed on the flask wall.

-

-

Drying:

-

Scrape the solid material from the flask.

-

Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

-

-

Pulverization and Sieving:

-

Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.

-

Pass the powder through a 100-mesh sieve to ensure particle size uniformity.

-

-

Characterization:

-

Dissolution Studies: Perform in-vitro dissolution tests in a suitable medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile with that of pure this compound.

-

Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion, Differential Scanning Calorimetry (DSC) to assess the glass transition temperature, and Fourier-Transform Infrared Spectroscopy (FTIR) to investigate drug-polymer interactions.

-

Workflow for Solid Dispersion Preparation

Caption: Workflow for preparing amorphous solid dispersion of this compound.

Cyclodextrin Inclusion Complexation